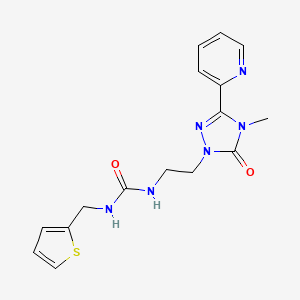
1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N6O2S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a derivative of the 1,2,4-triazole scaffold known for its diverse biological activities. This article explores its biological activity, including its potential pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N6O2S, with a molecular weight of 380.43 g/mol. The structure features a pyridine ring and a thiophene moiety, which are significant for its biological interactions.
Pharmacological Activities
Research indicates that compounds based on the 1,2,4-triazole framework exhibit various pharmacological activities:
1. Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. For example, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .
2. Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. The structural modifications in the compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This can be particularly beneficial in treating conditions characterized by chronic inflammation .
4. Antiparasitic Activity
The 1,2,4-triazole scaffold has shown efficacy against several parasitic infections. Compounds similar to this one have been evaluated for their ability to inhibit the growth of parasites like Plasmodium spp., responsible for malaria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring and side chains can significantly influence their potency and selectivity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Pyridine ring | Enhances antimicrobial activity |
| Thiophene moiety | Contributes to anti-inflammatory effects |
| Alkyl chain length | Longer chains may decrease activity |
Case Studies
Several studies have reported on related compounds that showcase the potential of triazole derivatives:
- Antibacterial Activity Study : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 0.125 to 8 µg/mL, indicating strong antibacterial properties .
- Anticancer Evaluation : A study evaluated a similar triazole derivative against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
- Anti-inflammatory Research : Compounds with similar structures were tested for their ability to inhibit COX enzymes, showing promising results in reducing inflammation in animal models .
Propiedades
IUPAC Name |
1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-21-14(13-6-2-3-7-17-13)20-22(16(21)24)9-8-18-15(23)19-11-12-5-4-10-25-12/h2-7,10H,8-9,11H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWICXAFJLALNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













